molecular formula C9H12O2S B3050411 1,3-Dimethoxy-5-methylthiobenzene CAS No. 2570-45-8

1,3-Dimethoxy-5-methylthiobenzene

Cat. No.: B3050411
CAS No.: 2570-45-8
M. Wt: 184.26 g/mol
InChI Key: HURHRRGCNUGGBZ-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-methylthiobenzene (CAS: 2570-45-8) is a substituted benzene derivative featuring two methoxy (-OCH₃) groups at the 1- and 3-positions and a methylthio (-SCH₃) group at the 5-position. Its molecular formula is C₉H₁₂O₂S, with a molecular weight of 184.25 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in organic synthesis, agrochemicals, and materials science. The methylthio group introduces sulfur-based reactivity, while the methoxy groups contribute electron-donating effects, influencing aromatic substitution behavior .

Properties

CAS No.

2570-45-8

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

1,3-dimethoxy-5-methylsulfanylbenzene

InChI

InChI=1S/C9H12O2S/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3

InChI Key

HURHRRGCNUGGBZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)SC)OC

Canonical SMILES

COC1=CC(=CC(=C1)SC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1,3-Dimethoxy-5-methylthiobenzene with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties and Applications
This compound 1,3-OCH₃, 5-SCH₃ C₉H₁₂O₂S 184.25 2570-45-8 Moderate lipophilicity; reactive thioether group useful in cross-coupling reactions .
1-(Ethylthio)-3-methoxy-5-methylbenzene 3-OCH₃, 5-SC₂H₅ C₁₀H₁₄OS 182.28 1822629-51-5 Increased lipophilicity due to ethyl chain; potential for enhanced bioavailability in pharmaceuticals .
1,5-Dichloro-3-Methoxy-2-nitrobenzene 3-OCH₃, 2-NO₂, 5-Cl C₇H₅Cl₂NO₃ 222.03 74672-01-8 Electron-withdrawing nitro and chloro groups enhance electrophilicity; used in dye synthesis .
1,3,5-Trimethoxybenzene 1,3,5-OCH₃ C₉H₁₂O₃ 168.19 621-23-8 Symmetrical structure improves crystallinity; solvent in polymer chemistry .
2-Methoxy-5-methyl-1,3-bis(thiocyanatomethyl)benzene 2-OCH₃, 1,3-SCN C₁₁H₁₀N₂O₂S₂ 278.34 1233513-38-6 Thiocyanate groups enable nucleophilic reactivity; explored in corrosion inhibition .

Electronic and Reactivity Differences

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methoxy groups in this compound activate the aromatic ring toward electrophilic substitution, whereas nitro and chloro substituents in 1,5-Dichloro-3-Methoxy-2-nitrobenzene deactivate the ring, directing reactions to specific positions .
    • The methylthio group (-SCH₃) in the target compound is less polarizable than thiocyanate (-SCN), reducing nucleophilic attack susceptibility compared to 2-Methoxy-5-methyl-1,3-bis(thiocyanatomethyl)benzene .

Q & A

Q. What are the standard laboratory synthesis protocols for 1,3-Dimethoxy-5-methylthiobenzene, and how do reaction conditions influence yield?

Synthesis typically involves functionalization of a trimethoxybenzene precursor. For example:

  • Step 1 : Selective demethylation or substitution at the 5-position using reagents like H2_2O2_2/AcOH for controlled oxidation .
  • Step 2 : Introduction of the methylthio group via nucleophilic substitution (e.g., NaSCH3_3 in DMF) .
  • Critical factors : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of substituents significantly impact yield. Optimize using design of experiments (DoE) to balance competing side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy and methylthio groups show distinct shifts at δ 3.8–4.0 ppm and δ 2.1–2.3 ppm, respectively) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z calculated for C9_9H12_{12}O2_2S: 184.0655) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Aqueous stability : Stable in pH 5–9, as methoxy and methylthio groups resist hydrolysis. Degradation occurs in strongly acidic (pH < 3) or alkaline (pH > 11) conditions, forming demethylated byproducts .
  • Solvent compatibility : Stable in polar aprotic solvents (DMF, DMSO); avoid prolonged storage in halogenated solvents (e.g., CHCl3_3) due to potential radical-induced decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions for materials science applications?

  • Suzuki-Miyaura Coupling : The methylthio group acts as a directing group, facilitating palladium-catalyzed aryl-aryl bond formation. Key intermediates (e.g., Pd(0)-thiolate complexes) enhance regioselectivity .
  • Oxidative Coupling : Under Cu(I)/O2_2, the compound forms dimeric structures via C–S bond activation, useful in polymer synthesis .

Q. How can computational modeling predict the compound’s electronic properties and guide synthetic modifications?

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict HOMO/LUMO energies. The methoxy group lowers LUMO (-1.8 eV), enhancing electron-accepting capacity in charge-transfer complexes .
  • MD Simulations : Solvent-accessible surface area (SASA) analysis in GROMACS reveals aggregation tendencies in nonpolar solvents, informing solubility optimization .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

  • Case Study : Discrepancies in 1^1H NMR integration ratios may arise from paramagnetic impurities. Purify via column chromatography (SiO2_2, hexane/EtOAc 4:1) and repeat under inert atmosphere .
  • X-ray Crystallography : Resolve ambiguous structures using SHELXL for small-molecule refinement. For example, confirm the methylthio group’s orientation in the crystal lattice .

Methodological Guidelines

  • Synthetic Reproducibility : Document exact stoichiometry, reaction time, and purification steps. Use internal standards (e.g., anthracene) for yield calculations .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times in HPLC with authentic standards .
  • Safety Protocols : Use local exhaust ventilation and PPE (nitrile gloves, safety goggles) during synthesis. Waste must be neutralized before disposal .

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